Cas no 2228909-49-5 (4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole)

4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole 化学的及び物理的性質
名前と識別子
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- 4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole
- EN300-1787008
- 2228909-49-5
-
- インチ: 1S/C9H5F2N3O2/c10-6-2-9(14(15)16)7(11)1-5(6)8-3-12-4-13-8/h1-4H,(H,12,13)
- InChIKey: ASVPNCRMMNCQLX-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=CC=1C1=CN=CN1)F)[N+](=O)[O-]
計算された属性
- 精确分子量: 225.03498273g/mol
- 同位素质量: 225.03498273g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 274
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.5Ų
- XLogP3: 1.8
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1787008-10.0g |
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole |
2228909-49-5 | 10g |
$5652.0 | 2023-06-02 | ||
Enamine | EN300-1787008-0.1g |
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole |
2228909-49-5 | 0.1g |
$1157.0 | 2023-09-19 | ||
Enamine | EN300-1787008-5.0g |
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole |
2228909-49-5 | 5g |
$3812.0 | 2023-06-02 | ||
Enamine | EN300-1787008-0.25g |
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole |
2228909-49-5 | 0.25g |
$1209.0 | 2023-09-19 | ||
Enamine | EN300-1787008-2.5g |
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole |
2228909-49-5 | 2.5g |
$2576.0 | 2023-09-19 | ||
Enamine | EN300-1787008-0.5g |
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole |
2228909-49-5 | 0.5g |
$1262.0 | 2023-09-19 | ||
Enamine | EN300-1787008-10g |
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole |
2228909-49-5 | 10g |
$5652.0 | 2023-09-19 | ||
Enamine | EN300-1787008-0.05g |
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole |
2228909-49-5 | 0.05g |
$1104.0 | 2023-09-19 | ||
Enamine | EN300-1787008-1.0g |
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole |
2228909-49-5 | 1g |
$1315.0 | 2023-06-02 | ||
Enamine | EN300-1787008-1g |
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole |
2228909-49-5 | 1g |
$1315.0 | 2023-09-19 |
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole 関連文献
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazoleに関する追加情報
Professional Introduction to Compound with CAS No. 2228909-49-5 and Product Name: 4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole
The compound with CAS No. 2228909-49-5 and the product name 4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of imidazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of 2,5-difluoro-4-nitrophenyl and imidazole moieties, contribute to its unique chemical properties and biological interactions.
Recent research in medicinal chemistry has highlighted the importance of imidazole derivatives in drug discovery. These compounds exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of fluorine and nitro substituents into the phenyl ring enhances the electronic properties of the molecule, leading to improved binding affinity and selectivity towards biological targets. This modification is particularly crucial in the development of small-molecule inhibitors that can modulate enzyme activity and cellular processes.
The 2,5-difluoro-4-nitrophenyl group in 4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole plays a pivotal role in its pharmacological profile. Fluorine atoms are known to increase metabolic stability and binding interactions by influencing hydrophobicity and electronic distribution. Additionally, the nitro group contributes to electron-withdrawing effects, which can enhance the reactivity and binding affinity of the molecule. These structural elements collectively contribute to the compound's potential as a lead candidate for further pharmacological investigation.
In the context of contemporary pharmaceutical research, 4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole has been explored for its potential applications in treating various diseases. For instance, studies have demonstrated its efficacy in inhibiting specific enzymes involved in cancer progression. The imidazole core is particularly relevant in this context, as it mimics natural bioactive molecules that interact with cellular pathways critical for tumor growth and survival. The fluorinated and nitro-substituted phenyl ring further enhances its ability to disrupt these pathways by improving target engagement.
Moreover, the compound's structural framework aligns well with current trends in drug design, emphasizing modular approaches that combine different pharmacophoric elements for optimal biological activity. The combination of an imidazole scaffold with fluorinated and nitro-substituted aromatic groups creates a versatile platform for developing novel therapeutics. This approach has been successful in generating compounds with improved pharmacokinetic profiles and reduced side effects.
Advances in computational chemistry have also facilitated the optimization of 4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole for better pharmacological outcomes. Molecular modeling techniques have been employed to predict binding interactions with target proteins, allowing researchers to fine-tune the structure for enhanced efficacy. These computational methods have complemented experimental efforts by providing insights into how structural modifications affect biological activity.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies have been utilized to introduce the fluorine and nitro substituents efficiently while maintaining regioselectivity. These synthetic strategies are critical in ensuring that the final product meets the stringent requirements for pharmaceutical applications.
Preclinical studies have begun to explore the therapeutic potential of 4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole in various disease models. Initial findings suggest that this compound exhibits promising activity against certain types of cancer by inhibiting key signaling pathways involved in tumor growth. Additionally, its ability to cross cell membranes suggests potential applications in treating diseases that require systemic delivery.
The development of this compound also underscores the importance of interdisciplinary collaboration between chemists, biologists, and clinicians. Such collaborations ensure that new chemical entities are not only synthetically feasible but also biologically relevant and clinically viable. The integration of knowledge from multiple scientific disciplines has been instrumental in advancing drug discovery efforts.
Looking ahead, further research is needed to fully elucidate the mechanism of action of 4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole and optimize its pharmacological properties. Continued investigation into its interactions with biological targets will provide valuable insights into how it modulates cellular processes at a molecular level. Additionally, exploring its potential as a prodrug or combination therapy could expand its therapeutic applications.
In conclusion,4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole represents a significant contribution to the field of pharmaceutical chemistry due to its unique structural features and promising biological activities. The presence of fluorine and nitro substituents enhances its pharmacological profile by improving binding affinity and selectivity towards biological targets. As research progresses,CAS No 2228909-49-5, will continue to be a valuable tool for developing novel therapeutics aimed at treating various diseases.
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